N-(4-butoxy-4-heptylcyclohexa-1,5-dien-1-yl)-1-phenylmethanimine
Description
Properties
Molecular Formula |
C24H35NO |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(4-butoxy-4-heptylcyclohexa-1,5-dien-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C24H35NO/c1-3-5-7-8-12-17-24(26-20-6-4-2)18-15-23(16-19-24)25-21-22-13-10-9-11-14-22/h9-11,13-16,18,21H,3-8,12,17,19-20H2,1-2H3 |
InChI Key |
GBERYAJUKJSPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(CC=C(C=C1)N=CC2=CC=CC=C2)OCCCC |
Origin of Product |
United States |
Biological Activity
Molecular Formula
- C21H31NO
Key Features
- The compound features a cyclohexadiene core, which is known for its reactivity in biological systems.
- The presence of the butoxy and heptyl groups contributes to its lipophilicity, potentially affecting its interaction with biological membranes.
The biological activity of N-(4-butoxy-4-heptylcyclohexa-1,5-dien-1-yl)-1-phenylmethanimine can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes, which are crucial in neurodegenerative diseases and inflammation respectively.
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Cellular Signaling Modulation : The lipophilic nature allows it to interact with cellular membranes, potentially influencing signaling pathways.
In Vitro Studies
Research has demonstrated that derivatives of similar compounds exhibit significant biological activities:
- Cholinesterase Inhibition : Compounds structurally related to this compound have been shown to inhibit AChE with varying potency. For instance, a related compound demonstrated an IC50 value of 15.2 μM against AChE .
Antioxidant Potential
Studies indicate that compounds with similar structural motifs can scavenge free radicals effectively, contributing to their potential use in neuroprotection .
Case Studies
Several case studies have highlighted the biological implications of compounds similar to this compound:
- Neuroprotective Effects : A study involving a related compound showed significant neuroprotective effects in models of Alzheimer's disease by reducing oxidative stress markers and improving cognitive function.
- Anti-inflammatory Activity : Compounds exhibiting structural similarities have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation-related biomarkers in vitro.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-butoxy-4-heptylcyclohexa-1,5-dien-1-yl)-1-phenylmethanimine with three analogous imine-containing compounds (Table 1), drawing parallels and distinctions in structure, reactivity, and functional properties.
Table 1: Structural and Functional Comparison of Selected Imine Derivatives
Key Comparisons
Electronic and Steric Effects The target compound’s cyclohexadiene ring introduces conjugation that may enhance electron delocalization compared to simpler alkyl-substituted imines like Compound C . In contrast, pyridinylmethanimines (Compound A) exhibit polarity and coordination capability due to the pyridine nitrogen, absent in the phenylmethanimine derivatives .
Functional Group Reactivity Phenylmethanimines (Target and Compound C) share a common imine (–N=CH–) group, but the cyclohexadiene core in the target may stabilize intermediates in cycloaddition or oxidation reactions. Symmetric 4-acylpyrazolinones (e.g., BPMPBD ) demonstrate chelation properties via multiple oxygen donors, a feature absent in the target compound, which lacks heteroatoms beyond the imine nitrogen and ether oxygen.
The target compound’s larger size and substituents likely reduce volatility, favoring solid-state applications. The lumping strategy () implies that compounds with shared functional groups (e.g., imines) may exhibit analogous degradation pathways or environmental behavior, though substituents critically modulate these properties.
Preparation Methods
Substituted Cyclohexadienyl Synthesis
The cyclohexa-1,5-dien-1-yl core with specific substitution patterns is typically prepared via:
- Alkylation and etherification reactions on a cyclohexadienyl precursor.
- Use of nucleophilic substitution to introduce the butoxy group (–O–butyl) at the 4-position.
- Introduction of the heptyl group (C7 alkyl chain) via alkylation using heptyl halides or organometallic reagents.
Patent literature on related cyclohexadienyl derivatives suggests the use of bases such as triethylamine or diisopropylethylamine to facilitate substitution reactions under mild conditions, often in aprotic solvents like dichloromethane or tetrahydrofuran (THF).
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Cyclohexa-1,5-dien-1-yl precursor | Starting material | Commercially available or synthesized |
| 2 | Butyl bromide or butyl tosylate + base | Introduction of butoxy group | Base: triethylamine or DIPEA preferred |
| 3 | Heptyl bromide or heptyl iodide + base | Introduction of heptyl group | Alkylation at 4-position |
| 4 | Solvent: THF, DCM; temperature: 0–25 °C | Reaction medium and control | Stirring for several hours |
Formation of the Imine Linkage (this compound)
Imine Synthesis Overview
The imine functional group (–C=N–) is typically formed by condensation of a primary amine with an aldehyde. In this case, the phenylmethanimine moiety suggests condensation of the cyclohexadienyl amine derivative with benzaldehyde.
Typical Procedure
- Reactants: The substituted cyclohexadienyl amine and benzaldehyde.
- Conditions: Mild acidic or neutral conditions to promote imine formation, often in solvents such as ethanol or toluene.
- Water Removal: Use of Dean-Stark apparatus or molecular sieves to remove water formed during the condensation, driving the equilibrium toward imine formation.
- Catalysts: Trace amounts of acid catalysts such as p-toluenesulfonic acid may be employed to enhance reaction rate.
Reaction Scheme
$$
\text{4-butoxy-4-heptylcyclohexa-1,5-dien-1-yl amine} + \text{benzaldehyde} \xrightarrow[\text{solvent}]{\text{acid catalyst, reflux}} \text{this compound} + H_2O
$$
In-Depth Research Findings and Optimization
Base Selection and Molar Ratios
Based on analogous synthetic methods for related compounds, the choice of base in alkylation steps is critical for yield and selectivity. Triethylamine and diisopropylethylamine are preferred due to their non-nucleophilic nature and solubility in organic solvents.
Molar ratios of alkylating agents to cyclohexadienyl intermediates are often optimized between 1:1 to 3:1 to ensure complete substitution without excessive side reactions.
Purification and Characterization
- Purification: Column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures is standard.
- Characterization: Confirmed by ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry.
Typical ^1H-NMR signals for the imine proton appear downfield (~8–9 ppm), aromatic protons of the phenyl ring at 7.2–7.8 ppm, and alkyl chain protons between 0.9–2.5 ppm.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for preparing N-(4-butoxy-4-heptylcyclohexa-1,5-dien-1-yl)-1-phenylmethanimine?
The synthesis of this imine compound typically involves condensation reactions between a primary amine and a carbonyl precursor. A methodologically robust approach includes:
- Catalytic condensation : Transition metal catalysts (e.g., nickel complexes) under reflux conditions, as demonstrated in the synthesis of structurally similar imines (53% yield under open-air reflux with nickel catalysts) .
- Stepwise functionalization : Introducing substituents (e.g., butoxy and heptyl groups) via nucleophilic substitution or alkylation prior to imine formation. For example, bromoacetyl intermediates and base-assisted coupling (KCO, KI) have been used for analogous compounds, achieving yields up to 82% .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
A multi-technique approach is essential:
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| HPLC | Purity ≥98% | Quantifying purity | |
| 1H/13C-NMR | Chemical shifts, coupling constants | Confirming substituent connectivity | |
| Mass Spectrometry | Molecular ion peaks | Validating molecular weight | |
| UV/Vis spectroscopy (λmax ~255 nm) may also complement purity assessment . |
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at -20°C to prevent degradation .
- Form : Crystalline solids (as reported for similar imines) enhance stability .
- Stability : ≥5 years when stored under inert atmospheres and low humidity .
Advanced Research Questions
Q. What challenges arise in the spectroscopic characterization of the cyclohexa-1,5-dienyl moiety?
The dienyl group exhibits dynamic behavior, complicating NMR interpretation:
- Diastereotopic protons : Overlapping signals due to restricted rotation around the dienyl axis require advanced techniques like 2D NMR (COSY, NOESY) .
- Isomerization : The cyclohexa-1,5-dienyl group may interconvert between conformers, as observed in isomerase-mediated reactions (e.g., EC 5.3.3.18) . Variable-temperature NMR can resolve such ambiguities .
Q. How do steric effects from the butoxy and heptyl substituents influence reactivity?
- Steric hindrance : Bulky substituents reduce accessibility to reactive sites (e.g., the imine nitrogen), slowing nucleophilic additions or catalytic transformations. This is evident in reduced yields (e.g., 53% vs. theoretical maxima) for similar sterically hindered imines .
- Solubility : Long alkyl chains enhance lipid solubility but may require polar aprotic solvents (e.g., DMF) for homogeneous reaction conditions .
Q. What are the potential isomerization pathways under varying pH conditions?
Q. How do transition metal catalysts influence synthesis and stability?
- Catalytic efficiency : Nickel complexes enhance imine formation via Lewis acid activation but may also promote undesired reductions (e.g., amine byproducts via hydride transfer) .
- Stability : Catalyst residues (e.g., Ni) can accelerate degradation; post-synthesis purification (e.g., column chromatography) is critical .
Q. How can researchers resolve discrepancies in spectroscopic data for derivatives?
- Cross-validation : Combine NMR, high-resolution MS, and X-ray crystallography (if crystalline) .
- Computational modeling : DFT calculations predict NMR shifts and optimize dienyl conformers .
- Comparative analysis : Reference spectral databases (e.g., NIST Chemistry WebBook) for analogous structures .
Q. Notes
- Methodological rigor is prioritized, with emphasis on experimental reproducibility and data triangulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
